molecular formula C17H12FNO3 B11786446 Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate

Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate

Cat. No.: B11786446
M. Wt: 297.28 g/mol
InChI Key: PLAKSOOBYLIMDV-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the oxazole family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with phenylacetic acid in the presence of a dehydrating agent to form the intermediate, which is then cyclized to yield the oxazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate
  • Methyl 5-(4-bromophenyl)-2-phenyloxazole-4-carboxylate
  • Methyl 5-(4-methylphenyl)-2-phenyloxazole-4-carboxylate

Uniqueness

Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H12FNO3

Molecular Weight

297.28 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-2-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H12FNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

PLAKSOOBYLIMDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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